molecular formula C12H9N3O2S B14380675 4-Nitro-N-(pyridin-2-yl)benzene-1-carbothioamide CAS No. 89844-24-6

4-Nitro-N-(pyridin-2-yl)benzene-1-carbothioamide

Cat. No.: B14380675
CAS No.: 89844-24-6
M. Wt: 259.29 g/mol
InChI Key: AAHVHFZZIVMEAJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(pyridin-2-yl)benzene-1-carbothioamide typically involves the reaction of 4-nitrobenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(pyridin-2-yl)benzene-1-carbothioamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: 4-Amino-N-(pyridin-2-yl)benzene-1-carbothioamide.

    Oxidation: Oxidized derivatives of the pyridinyl group.

Scientific Research Applications

4-Nitro-N-(pyridin-2-yl)benzene-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Nitro-N-(pyridin-2-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall integrity, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-N-(pyridin-4-yl)benzene-1-carbothioamide
  • 4-Nitro-N-(pyridin-3-yl)benzene-1-carbothioamide
  • 4-Nitro-N-(pyridin-2-yl)benzene-1-carboxamide

Uniqueness

4-Nitro-N-(pyridin-2-yl)benzene-1-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 4-position and the pyridinyl group at the 2-position of the benzene ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

89844-24-6

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

4-nitro-N-pyridin-2-ylbenzenecarbothioamide

InChI

InChI=1S/C12H9N3O2S/c16-15(17)10-6-4-9(5-7-10)12(18)14-11-3-1-2-8-13-11/h1-8H,(H,13,14,18)

InChI Key

AAHVHFZZIVMEAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=S)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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